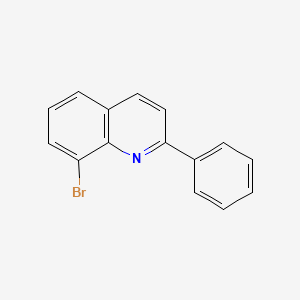

8-Bromo-2-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMPLQVNKCGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743317 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-80-1 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-2-phenylquinoline from 2-Bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 8-bromo-2-phenylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, 2-bromoaniline. We will delve into the strategic selection of the synthetic route, focusing on the Doebner-von Miller reaction as the most efficacious method. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a comparative assessment of alternative synthetic strategies. The content is structured to provide both theoretical understanding and practical, field-proven insights to guide researchers in the successful synthesis and purification of the target compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug discovery. Compounds incorporating the quinoline scaffold exhibit a wide spectrum of therapeutic activities, including antimalarial (e.g., Chloroquine), antihypertensive (e.g., Quinapril), and anti-asthmatic (e.g., Singulair) properties. Specifically, 2-phenylquinoline derivatives are of significant interest due to their potential as anticancer agents and their use in the development of organic light-emitting diodes (OLEDs). The introduction of a bromine atom at the 8-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and optimization.

This guide focuses on a reliable and scalable synthesis of this compound from 2-bromoaniline, providing a robust foundation for research and development endeavors.

Strategic Selection of the Synthetic Pathway

Several classical methods exist for the construction of the quinoline core, including the Skraup, Combes, Friedländer, and Doebner-von Miller syntheses. The choice of method is critically dependent on the desired substitution pattern and the availability of starting materials.

-

Skraup Synthesis : Employs glycerol and an oxidizing agent to react with an aniline. While effective for unsubstituted quinoline, it is not suitable for introducing a specific C2-substituent like a phenyl group.

-

Combes Synthesis : Involves the acid-catalyzed reaction of an aniline with a β-diketone. This method typically yields 2,4-disubstituted quinolines.

-

Friedländer Synthesis : A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. This route is not directly applicable as it does not start from 2-bromoaniline itself but would require a pre-functionalized aminobenzaldehyde or aminoketone.

-

Doebner-von Miller Reaction : This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound. It is highly versatile and directly suited for our target synthesis. By reacting 2-bromoaniline with cinnamaldehyde (3-phenyl-2-propenal), the desired 2-phenyl substituent and the quinoline core can be constructed in a single, efficient process.

Given these considerations, the Doebner-von Miller reaction is the most logical and direct pathway for the synthesis of this compound from 2-bromoaniline.

The Doebner-von Miller Reaction: Mechanism and Rationale

The Doebner-von Miller reaction is a robust acid-catalyzed process for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. The causality behind this powerful transformation lies in a sequence of well-understood organic reaction steps.

Reaction Causality: The process is initiated by the nucleophilic character of the aniline nitrogen, which attacks the electrophilic β-carbon of the protonated cinnamaldehyde (a Michael addition). This step is crucial as it forms the initial carbon-nitrogen bond and sets the stage for the subsequent cyclization. The acidic catalyst (e.g., HCl) plays a dual role: it activates the carbonyl group of the cinnamaldehyde, making it more susceptible to nucleophilic attack, and it facilitates the subsequent dehydration steps. The final aromatization, driven by the formation of a stable heteroaromatic ring system, often requires a mild oxidizing agent to remove the newly introduced hydrogen atoms from the dihydroquinoline intermediate.

Reaction Mechanism

The mechanism for the synthesis of this compound proceeds as follows:

-

Michael Addition: The lone pair of the nitrogen atom in 2-bromoaniline attacks the β-carbon of the acid-activated cinnamaldehyde.

-

Cyclization: The resulting enol intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon to form a six-membered ring.

-

Dehydration: The hydroxyl group of the cyclized intermediate is protonated by the acid catalyst, forming a good leaving group (water), which is subsequently eliminated to create a double bond.

-

Oxidation: The resulting 1,2-dihydroquinoline intermediate is then oxidized to the final aromatic product, this compound. This oxidation can be effected by various agents or sometimes occurs via air oxidation.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for Doebner-von Miller reactions, such as the synthesis of 8-bromo-2-methylquinoline, and is optimized for the synthesis of the 2-phenyl derivative.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-Bromoaniline | 172.03 | 50.0 | 8.60 g | Starting material |

| Cinnamaldehyde | 132.16 | 60.0 | 7.93 g (7.6 mL) | Provides C2-phenyl and C3, C4 of quinoline |

| Hydrochloric Acid (18% aq.) | 36.46 | - | 50 mL | Acid catalyst and solvent |

| 2-Nitrotoluene | 137.14 | 10.0 | 1.37 g | Oxidizing agent (alternative to air) |

| Zinc Chloride (anhydrous) | 136.30 | 50.0 | 6.81 g | Lewis acid co-catalyst |

| Ammonia solution (conc.) | 17.03 | - | As needed | For neutralization (work-up) |

| Dichloromethane (DCM) | 84.93 | - | ~300 mL | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |

| Isopropanol | 60.10 | - | As needed | For washing crude product |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, combine 2-bromoaniline (8.60 g, 50.0 mmol) and 18% hydrochloric acid (50 mL).

-

Initial Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Addition of Reagents: In a separate beaker, prepare a mixture of cinnamaldehyde (7.93 g, 60.0 mmol) and 2-nitrotoluene (1.37 g, 10.0 mmol). Transfer this mixture to the dropping funnel.

-

Controlled Addition: Add the cinnamaldehyde/2-nitrotoluene mixture dropwise to the refluxing solution over a period of 1 hour. The solution will darken significantly.

-

Reaction Period: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 3 hours to ensure the completion of the initial condensation and cyclization.

-

Addition of Co-catalyst: Carefully add anhydrous zinc chloride (6.81 g, 50.0 mmol) to the hot reaction mixture in portions. Caution: This may be exothermic. Continue to stir vigorously at reflux for another 30 minutes.

-

Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches ~8-9. A dark, thick precipitate will form.

-

Isolation of Crude Product: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold isopropanol to remove some of the more soluble impurities.

-

Purification: The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or toluene. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR, MS, and melting point determination to confirm its identity and purity.

Expected Results and Data

| Parameter | Expected Value |

| Yield | 45-60% (post-purification) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~95-98 °C |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.20 (d, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.85 (d, 1H), 7.75 (t, 1H), 7.50-7.60 (m, 3H), 7.40 (t, 1H), 7.35 (d, 1H). Note: Exact shifts and coupling constants should be confirmed by analysis. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~157.0, 147.5, 139.5, 136.5, 133.5, 129.8, 129.5, 129.0, 128.0, 127.5, 127.0, 126.5, 122.0, 119.5. Note: Exact shifts should be confirmed by analysis. |

| Mass Spec (EI) | m/z (%): 285/283 ([M]⁺, isotopic pattern for Br), 204 ([M-Br]⁺). |

Safety and Handling Considerations

-

2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged exposure. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Cinnamaldehyde: Harmful in contact with skin and can cause skin irritation or an allergic reaction. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Zinc Chloride (anhydrous): Corrosive and an irritant. It is also hygroscopic. Handle in a dry environment.

-

General Precautions: The reaction is performed at high temperatures and involves strong acids. Ensure all glassware is free of defects. The neutralization step with ammonia is exothermic and should be performed slowly in an ice bath to control the temperature.

Conclusion

This guide has detailed a reliable and well-grounded method for the synthesis of this compound from 2-bromoaniline using the Doebner-von Miller reaction. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate. The strategic choice of this reaction provides an efficient pathway, and the bromine handle on the final product opens up a multitude of possibilities for further derivatization, making it a key starting point for projects in drug discovery and materials science.

References

-

He, L., Li, H., & Chen, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1490. [Link]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. [Link]

-

Slideshare (n.d.). Doebner-Miller reaction and applications. [Link]

-

ResearchGate (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

-

ResearchGate (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

-

SciSpace (n.d.). Doebner–Miller reaction. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

-

ResearchGate (n.d.). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction.... [Link]

8-Bromo-2-phenylquinoline CAS number 871507-80-1 properties

An In-Depth Technical Guide to 8-Bromo-2-phenylquinoline (CAS 871507-80-1): Synthesis, Properties, and Applications

Introduction

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry.[3] this compound (CAS: 871507-80-1) is a key synthetic intermediate that combines the foundational quinoline framework with two strategically placed functional groups: a phenyl group at the 2-position, known to influence biological activity, and a bromine atom at the 8-position, which serves as a versatile handle for further chemical modification.[4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core properties, synthesis, reactivity, and potential applications of this compound. It synthesizes field-proven insights with technical data to serve as a practical resource for leveraging this valuable building block in organic synthesis and drug discovery programs.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is primed for synthetic elaboration. The bromine atom at the C8 position and the phenyl ring at C2 are key features dictating its chemical behavior and potential applications.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 871507-80-1 | [5][6][7] |

| Molecular Formula | C₁₅H₁₀BrN | [5][7] |

| Molecular Weight | 284.15 g/mol | [5][7][8] |

| MDL Number | MFCD22376726 | [5] |

| Appearance | N/A (Typically an off-white to yellow solid) | [5] |

| Purity | Typically offered at ≥95% | [5] |

Note: Physical state properties like melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized research chemicals.[5] Buyer assumes responsibility to confirm product identity and purity.

Synthesis and Characterization

The synthesis of 2-substituted quinolines is well-established in organic chemistry. For this compound, a logical and effective approach is the Doebner-von Miller reaction, which constructs the quinoline core from an aniline derivative and an α,β-unsaturated carbonyl compound.

Synthetic Strategy: Doebner-von Miller Reaction

This classic method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.[3] For the target molecule, 2-bromoaniline serves as the foundational building block, reacting with cinnamaldehyde to introduce the phenyl group at the 2-position. The acid catalyst facilitates the cyclization, and an in-situ oxidizing agent promotes the final aromatization to the quinoline ring system.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on established methodologies for quinoline synthesis.[9] Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 volumes).

-

Reagent Addition: With vigorous stirring, slowly add cinnamaldehyde (1.1 eq). An exothermic reaction may be observed.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is between 7-8.[9]

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).[9]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[9]

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate solvent system as the eluent, to afford the pure this compound.[9]

Visualization of Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. arctomsci.com [arctomsci.com]

- 7. sinfoochem.com [sinfoochem.com]

- 8. 5428-24-0|3-Bromo-2-phenylquinoline|BLD Pharm [bldpharm.com]

- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

Introduction: The Structural Elucidation Challenge

An In-depth Technical Guide to the 1H NMR Spectrum of 8-Bromo-2-phenylquinoline

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive analysis grounded in fundamental principles and data from analogous structures. We will explore the causality behind spectral features, provide robust experimental protocols for spectral acquisition, and discuss advanced techniques for unambiguous signal assignment.

This compound is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a bromine atom at the 8-position. This substitution pattern creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the 1H NMR spectrum is critical for confirming successful synthesis and for identifying specific proton environments, which may be crucial for understanding intermolecular interactions in medicinal chemistry applications. This guide will deconstruct the molecule's proton environments to predict the spectrum and provide the means to validate this prediction experimentally.

Molecular Structure and Proton Environment Analysis

To interpret the 1H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the molecule's asymmetry, all protons on the quinoline core are unique. The phenyl ring, allowing for free rotation, exhibits symmetry around the C1'-C4' axis.

Diagram: Structure and Proton Numbering of this compound

A visual representation of this compound with IUPAC numbering and proton labels.

This leads to seven distinct sets of proton signals:

-

Quinoline Protons: H3, H4, H5, H6, H7

-

Phenyl Protons: H2'/H6', H3'/H5', H4'

Predictive 1H NMR Spectral Analysis

3.1. Foundational Compounds Analysis

-

2-Phenylquinoline: In this parent structure, the protons of the phenyl group typically appear as a complex multiplet, while the quinoline protons are spread across the aromatic region. The H3 and H4 protons appear as distinct doublets due to their mutual coupling[1][2].

-

8-Bromoquinoline: The introduction of an electron-withdrawing bromine atom at C8 significantly influences the chemical shifts of the adjacent protons (H5, H6, H7) primarily through its inductive effect and anisotropy. Protons ortho and para to the bromine are generally shifted downfield[3][4].

3.2. Predicted Chemical Shifts, Multiplicity, and Integration

Synthesizing the substituent effects allows for a detailed prediction for this compound, assuming a standard deuterated solvent like CDCl₃.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Rationale & Key Couplings |

| H4 | ~8.2 - 8.3 | 1H | Doublet (d) | Deshielded by the adjacent nitrogen and phenyl ring's anisotropic effect. Coupled to H3 (J3,4 ≈ 8.5 Hz). |

| H3 | ~7.8 - 7.9 | 1H | Doublet (d) | Less deshielded than H4. Coupled to H4 (J3,4 ≈ 8.5 Hz). |

| H5 | ~8.1 - 8.2 | 1H | Doublet of Doublets (dd) | Significantly deshielded by the anisotropic effect of the quinoline ring system. Coupled to H6 (J5,6 ≈ 8.2 Hz) and H7 (J5,7 ≈ 1.5 Hz). |

| H7 | ~7.9 - 8.0 | 1H | Doublet of Doublets (dd) | Deshielded by the adjacent bromine atom (ortho position). Coupled to H6 (J6,7 ≈ 7.5 Hz) and H5 (J5,7 ≈ 1.5 Hz). |

| H6 | ~7.4 - 7.5 | 1H | Triplet (t) or dd | Appears as a pseudo-triplet due to similar coupling constants with H5 and H7. Coupled to H5 (J5,6 ≈ 8.2 Hz) and H7 (J6,7 ≈ 7.5 Hz). |

| H2'/H6' | ~8.1 - 8.2 | 2H | Multiplet (m) | Ortho protons on the phenyl ring, often overlapping with other signals in the downfield region. |

| H3'/H5'/H4' | ~7.4 - 7.6 | 3H | Multiplet (m) | Meta and para protons of the phenyl ring, typically overlapping in a complex multiplet. |

Note: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[5][6] Therefore, minor variations from the predicted values may be observed.

Experimental Protocol for 1H NMR Acquisition

This section provides a self-validating protocol for obtaining a high-resolution 1H NMR spectrum.

4.1. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm).

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

-

Sample Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for 13C, which the instrument uses to establish the lock).

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. The goal is to achieve narrow, symmetrical peak shapes for a reference peak (e.g., residual solvent or TMS).

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse (e.g., 'zg30' on Bruker systems) experiment.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 10 ppm.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust the receiver gain to an optimal level to avoid signal clipping.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Diagram: Experimental Workflow for 1H NMR Analysis

A streamlined workflow from sample preparation to final spectral analysis.

Advanced Techniques for Unambiguous Assignment

For complex spectra where signals overlap, two-dimensional (2D) NMR experiments are invaluable for confirming assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-coupled, typically through two or three bonds.[5] In the case of this compound, a COSY spectrum would be essential to:

-

Confirm the H3-H4 coupling by observing a cross-peak between their signals.

-

Trace the connectivity of the H5-H6-H7 spin system by "walking" along the cross-peaks connecting H5 to H6, and H6 to H7.

-

Diagram: Key Expected COSY Correlations

Expected 1H-1H COSY correlations for the quinoline core protons.

Conclusion

The 1H NMR spectrum of this compound is predicted to show seven distinct signals corresponding to its unique proton environments. The chemical shifts are governed by the electronic effects of the heterocyclic nitrogen, the aromatic rings, and the bromine substituent. The protons of the quinoline core are expected between ~7.4 and ~8.3 ppm, with the phenyl protons also appearing in this aromatic region. By following the detailed experimental protocol and leveraging 2D techniques like COSY, researchers can confidently acquire and interpret the spectrum, leading to unambiguous structural verification of this important chemical entity.

References

-

BenchChem (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center. 5

-

PubChem (2024). 8-Bromo-2,4-dichloro-3-phenylquinoline. National Center for Biotechnology Information. 7

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. 1

-

Supporting Information for [Title of paper related to quinoline synthesis]. 8

-

ChemicalBook (2023). 2-Phenylquinoline(612-96-4) 1H NMR spectrum. 2

-

TSI Journals (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Link

-

BenchChem (2025). NMR Analysis of 2-Phenylquinoline Derivatives. Technical Support Center. 6

-

PubChem (2024). 8-Bromoquinoline. National Center for Biotechnology Information. 3

-

Acta Crystallographica Section E (2009). 8-Bromo-2-methylquinoline. National Institutes of Health. 9

-

PubChem (2024). 2-Phenylquinoline. National Center for Biotechnology Information. 10

-

SpectraBase (2025). 8-Bromoquinoline 1H NMR Spectrum. John Wiley & Sons, Inc. 4

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Phenylquinoline(612-96-4) 1H NMR spectrum [chemicalbook.com]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8-Bromo-2,4-dichloro-3-phenylquinoline | C15H8BrCl2N | CID 174787862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 8-Bromo-2-phenylquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Bromo-2-phenylquinoline. We will delve into the structural assignment of its carbon skeleton, provide a detailed protocol for data acquisition, and offer an expert interpretation of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects.

Introduction: The Structural Context

This compound is a substituted heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is fundamental to numerous pharmaceutical agents, substituted at the C2 position with a phenyl group and at the C8 position with a bromine atom. ¹³C NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules, as each carbon atom in a unique electronic environment gives rise to a distinct signal.

The chemical shifts (δ) in the ¹³C NMR spectrum of this molecule are governed by the interplay of the electron-withdrawing nitrogen atom of the quinoline ring and the distinct electronic and steric effects of the phenyl and bromo substituents. Understanding these influences is paramount for accurate spectral assignment. While a fully assigned experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate and reliable analysis by combining predictive methods with empirical data from its constituent substructures: 2-phenylquinoline and 8-bromoquinoline.

Molecular Structure and Carbon Numbering

To facilitate an unambiguous discussion of the NMR data, the IUPAC numbering scheme for the this compound skeleton is presented below. This numbering will be used consistently for all spectral assignments.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh approximately 50-100 mg of purified this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. [1] * Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean glass vial. [2]Ensure the sample is fully dissolved.

-

Filter the solution through a pipette packed with a small plug of glass wool into a 5 mm NMR tube to remove any particulate impurities.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup :

-

Insert the sample into the NMR spectrometer. For optimal resolution, a high-field instrument (≥400 MHz for protons) is recommended. [1] * Lock the spectrometer on the deuterium signal of the solvent.

-

Tune the ¹³C probe and shim the magnetic field to achieve maximum homogeneity and optimal peak shape.

-

-

Data Acquisition :

-

Use a standard proton-decoupled, single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width : Set to approximately 220 ppm to ensure all aromatic and aliphatic signals are captured.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2 seconds is crucial to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons, ensuring more reliable signal integration. [1] * Number of Scans (NS) : Due to the low sensitivity of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum using the known chemical shift of the solvent. For CDCl₃, the central peak of the triplet is at 77.16 ppm.

-

Advanced Methods: Unambiguous Assignment with 2D NMR

While the 1D ¹³C NMR spectrum provides the chemical shifts, unambiguous assignment, particularly of the quaternary carbons (C2, C4a, C8a, C1'), requires two-dimensional (2D) NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for definitively assigning all protonated carbons (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between carbons and protons that are separated by two or three bonds. By observing correlations from known protons (assigned via ¹H and COSY spectra) to quaternary carbons, one can piece together the molecular fragments and assign these non-protonated carbons with high confidence. For example, the proton at C3 (H3) should show an HMBC correlation to the quaternary carbon C4a, confirming its assignment.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough interpretation relies on understanding the foundational electronic properties of the quinoline scaffold, layered with the distinct and predictable effects of the C2-phenyl and C8-bromo substituents. The pronounced upfield shift of the C8 signal serves as a key diagnostic marker for the bromine's position. By following a robust experimental protocol and, where necessary, employing 2D NMR techniques like HSQC and HMBC, researchers can achieve a complete and confident structural characterization of this and related molecules, ensuring the integrity of their chemical research and development efforts.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti.

-

PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN. Retrieved from [Link]

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-2-phenylquinoline

Introduction: The Significance of 8-Bromo-2-phenylquinoline in Modern Research

This compound stands as a pivotal heterocyclic compound, drawing considerable attention within the realms of medicinal chemistry, materials science, and drug development. As a derivative of the quinoline scaffold, a privileged structure in numerous biologically active molecules, its unique substitution pattern—a bromine atom at the 8-position and a phenyl group at the 2-position—imparts distinct physicochemical properties that are of profound interest for the development of novel therapeutic agents and functional materials. The bromine substituent, for instance, can serve as a handle for further synthetic modifications through cross-coupling reactions, while the phenyl group can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Given its significance, the precise and unambiguous structural elucidation and quantification of this compound are paramount. Mass spectrometry (MS), a powerful analytical technique for determining the molecular weight and structure of compounds, serves as an indispensable tool for the comprehensive characterization of this molecule. This in-depth technical guide provides a holistic overview of the mass spectrometric analysis of this compound, offering field-proven insights into sample preparation, ionization techniques, and fragmentation patterns. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze this important compound and its analogues.

Core Physicochemical Properties and Structural Data

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of any successful analytical strategy. These properties dictate the choice of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrN | [1] |

| Molecular Weight | 284.16 g/mol | [1] |

| Monoisotopic Mass | 282.99966 Da | Inferred from isotopic masses |

| Appearance | Solid (typical for quinoline derivatives) | General knowledge |

| Key Structural Features | Quinoline core, C8-Bromine substituent, C2-Phenyl substituent | General chemical knowledge |

Strategic Sample Preparation for Mass Spectrometry Analysis

The quality of mass spectrometry data is intrinsically linked to the purity of the sample introduced into the instrument. For a small molecule like this compound, a well-designed sample preparation workflow is crucial to minimize matrix effects, enhance sensitivity, and ensure the longevity of the analytical instrumentation. The choice of the sample preparation method is guided by the sample matrix and the intended analytical technique (e.g., GC-MS or LC-MS).

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices

Solid-phase extraction is a highly effective technique for the cleanup and concentration of this compound from complex sample matrices such as biological fluids or environmental samples.

Methodology:

-

Conditioning: A C18 SPE cartridge is conditioned with 3-5 mL of methanol followed by 3-5 mL of deionized water. This step activates the stationary phase.

-

Loading: The sample, pre-treated and dissolved in an appropriate solvent, is loaded onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing: The cartridge is washed with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

-

Elution: this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

-

Concentration: The eluate can be concentrated under a gentle stream of nitrogen gas and reconstituted in a solvent compatible with the subsequent chromatographic separation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Simpler Matrices

For less complex matrices, liquid-liquid extraction offers a straightforward method for isolating this compound.

Methodology:

-

Solvent Selection: An appropriate immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is chosen based on the polarity of the analyte and the sample matrix.

-

Extraction: The sample is mixed with the chosen organic solvent in a separatory funnel and shaken vigorously. This compound will partition into the organic phase.

-

Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

-

Drying and Concentration: The collected organic phase is dried over anhydrous sodium sulfate, filtered, and then evaporated to dryness. The residue is reconstituted in a suitable solvent for analysis.

Mass Spectrometry Analysis: A Dual-Platform Approach

The analysis of this compound can be effectively performed using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with the choice depending on the volatility and thermal stability of the analyte and its derivatives, as well as the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.[3]

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of aromatic compounds. |

| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min | Provides good separation from potential impurities. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Analyzer | Quadrupole | Common, robust mass analyzer for routine analysis. |

| Scan Range | m/z 50-400 | Covers the expected mass range of the parent ion and fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or when analyzing complex mixtures that require the high separation efficiency of modern HPLC/UHPLC systems, LC-MS with Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), providing clear molecular weight information.[4]

Typical LC-MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Reversed-phase column for good retention of aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile | Common mobile phase for ESI in positive ion mode. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient for eluting a wide range of compounds. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | The nitrogen atom in the quinoline ring is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the analyte ions. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution | Provides accurate mass measurements for formula confirmation. |

Mass Spectra and Fragmentation Analysis: Decoding the Signature

The mass spectrum of this compound is characterized by a distinctive isotopic pattern and a predictable fragmentation pathway, providing a wealth of structural information.

The Molecular Ion: A Tale of Two Isotopes

Due to the presence of a single bromine atom, the molecular ion region of the mass spectrum will exhibit a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units.[5] This is a direct consequence of the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[5]

Expected Molecular Ion Peaks:

| Ion | m/z (calculated) | Description |

| [C₁₅H₁₀⁷⁹BrN]⁺ | 283.0 | Molecular ion with the ⁷⁹Br isotope. |

| [C₁₅H₁₀⁸¹BrN]⁺ | 285.0 | Molecular ion with the ⁸¹Br isotope. |

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the loss of the bromine atom, the phenyl group, and fragmentation of the quinoline ring.

Caption: Proposed EI Fragmentation of this compound.

Key Fragmentation Steps:

-

Loss of a Bromine Radical: The most facile fragmentation is often the cleavage of the C-Br bond, leading to the formation of a stable ion at m/z 204.

-

Loss of Hydrogen Bromide (HBr): Elimination of HBr can also occur, resulting in an ion at m/z 203.

-

Loss of the Phenyl Radical: Cleavage of the bond between the quinoline ring and the phenyl group can lead to the loss of a phenyl radical (C₆H₅•), generating a bromo-quinoline fragment ion at m/z 206/208.

-

Fragmentation of the Quinoline Ring: The [M - Br]⁺ ion at m/z 204 can undergo further fragmentation, characteristic of the 2-phenylquinoline core, such as the loss of acetylene (C₂H₂) to yield an ion at m/z 178.[6]

The following workflow provides a logical sequence for the comprehensive analysis of this compound.

Caption: General Workflow for MS Analysis of this compound.

Conclusion: A Robust Framework for Analysis

The mass spectrometric analysis of this compound is a critical component of its characterization in various scientific disciplines. By leveraging a strategic combination of meticulous sample preparation and appropriate mass spectrometry techniques—either GC-MS for volatile samples or LC-MS for broader applications—researchers can obtain high-quality data for unambiguous structural confirmation and quantification. The characteristic isotopic signature of the bromine atom provides a definitive marker for the presence of this halogen, while the fragmentation pattern offers valuable insights into the molecule's structure. The protocols and insights presented in this guide provide a robust framework for the successful analysis of this compound, empowering scientists to advance their research and development endeavors.

References

-

NIST. (n.d.). Quinoline, 6-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d). [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

HFC. (n.d.). 871507-80-1 | this compound. HFC. [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]

-

PubMed. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056–14057. [Link]

-

Bruker Daltonics. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]

-

SpectraBase. (n.d.). 2-Phenylquinoline. [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Quinoline, 6-bromo- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline, 2-phenyl- [webbook.nist.gov]

FT-IR spectrum of 8-Bromo-2-phenylquinoline

An In-depth Technical Guide to the FT-IR Spectrum of 8-Bromo-2-phenylquinoline

Introduction

This compound is a heterocyclic aromatic compound of significant interest within medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of research and development outcomes. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular identity and structural features of this compound.

This technical guide offers a comprehensive analysis of the . It is designed for researchers, scientists, and drug development professionals, providing not only a detailed interpretation of the spectral data but also the underlying principles and a validated experimental protocol. The narrative synthesizes theoretical knowledge with practical, field-proven insights to facilitate the confident application of FT-IR spectroscopy in the characterization of this important molecule.

The Molecular Structure of this compound

Understanding the FT-IR spectrum begins with a clear visualization of the molecule's structure. This compound consists of a quinoline ring system substituted with a phenyl group at the C2 position and a bromine atom at the C8 position. The key vibrational modes that will be active in the infrared spectrum arise from the distinct functional groups within this architecture: the aromatic C-H bonds of both ring systems, the coupled C=C and C=N bonds of the quinoline core, and the C-Br bond.

Experimental Protocol for FT-IR Analysis

A robust and reproducible experimental protocol is the foundation of trustworthy spectral data. The following procedure outlines the Attenuated Total Reflectance (ATR) method, which is highly recommended for solid samples due to its minimal sample preparation and high-quality results.

Rationale for Method Selection

The ATR technique is chosen over traditional methods like KBr pellets for its simplicity and speed. It eliminates the need for grinding and pressing, which can sometimes induce polymorphic changes in crystalline samples. The direct contact of the solid sample with the ATR crystal (typically diamond) ensures a strong, clean signal representative of the material's surface chemistry.

Instrumentation and Materials

-

Instrument: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample: High-purity this compound solid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol

-

Background Collection:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free tissue dampened with isopropanol.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the diamond crystal.

-

Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity and spectral artifacts.

-

-

Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample scan against the collected background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, release the pressure, remove the sample, and thoroughly clean the ATR crystal with isopropanol.

-

Spectral Interpretation and Peak Assignment

The is characterized by several distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The analysis is logically divided into the principal regions of the mid-infrared spectrum.

Table 1: Summary of Key FT-IR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description & Significance |

| 3100 - 3000 | Aromatic C-H Stretch | These absorptions appear at a higher frequency than alkane C-H stretches (>3000 cm⁻¹) and confirm the presence of hydrogens on the aromatic rings.[3][4][5] Multiple weak to medium bands are expected. |

| 1620 - 1570 | C=N Stretch (Quinoline) | Stretching of the carbon-nitrogen double bond within the quinoline ring. This vibration is often coupled with C=C stretches and appears as a strong band.[6] |

| 1600 - 1450 | Aromatic C=C Stretch | In-ring carbon-carbon double bond stretching vibrations from both the quinoline and phenyl rings.[5] A series of sharp, medium-to-strong intensity bands are characteristic, with prominent peaks often near 1600 cm⁻¹ and 1500 cm⁻¹.[4][5] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.[7] The specific pattern of bands in this region can help confirm the positions of the phenyl and bromo substituents. |

| < 700 | C-Br Stretch | The carbon-bromine stretching vibration is expected in the low-frequency fingerprint region.[8][9] Due to the high mass of bromine, this band appears at a low wavenumber, often between 690-515 cm⁻¹.[9] Its identification can sometimes be challenging due to overlap with other fingerprint vibrations.[2] |

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by C-H stretching vibrations. For this compound, a series of weak to medium intensity bands are expected between 3100 cm⁻¹ and 3000 cm⁻¹ .[3][4] The presence of these bands, clearly above the 3000 cm⁻¹ threshold for saturated C-H bonds, is a definitive indicator of the aromatic nature of the compound.

Double Bond Region (1700 - 1450 cm⁻¹)

This region provides rich information about the unsaturated framework of the molecule.

-

C=C and C=N Stretching: The spectrum will exhibit a series of sharp, moderate-to-strong absorption bands. The stretching of the C=N bond in the quinoline ring typically appears in the 1620-1570 cm⁻¹ range.[6] This is closely coupled with the C=C in-ring stretching vibrations of both the quinoline and phenyl rings, which give rise to characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹ .[5] The complexity of bands in this area is a hallmark of polycyclic aromatic systems.

Fingerprint Region (< 1450 cm⁻¹)

While complex, the fingerprint region contains highly diagnostic information.

-

C-H Bending Vibrations: The most structurally informative bands in this region are the strong C-H out-of-plane (oop) bending vibrations, found between 900 cm⁻¹ and 675 cm⁻¹ .[7] The precise positions of these bands are sensitive to the substitution pattern of the aromatic rings and provide powerful confirmatory evidence for the 8-bromo and 2-phenyl substitution pattern.

-

C-Br Stretching Vibration: The key vibration for confirming the presence of the bromine substituent is the C-Br stretch. Due to the heavy mass of the bromine atom, this bond vibrates at a low frequency. This absorption is expected to be found at wavenumbers below 700 cm⁻¹ .[8] While it may be of medium to strong intensity, its location deep within the fingerprint region can sometimes lead to overlap with other skeletal vibrations.

Conclusion

The provides a unique and verifiable fingerprint for its molecular structure. The key diagnostic features include the aromatic C-H stretching bands above 3000 cm⁻¹, a complex series of C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region, strong C-H out-of-plane bending bands confirming the substitution pattern below 900 cm⁻¹, and the characteristic low-frequency C-Br stretching absorption. By following the validated experimental protocol and utilizing the detailed spectral interpretation provided in this guide, researchers can confidently use FT-IR spectroscopy as a primary tool for the rapid identification and quality assessment of this compound, ensuring the integrity and success of their scientific endeavors.

References

-

Kubicki, M., & Piotrowska, K. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3323. [Link]

-

de Paiva, R. E. F., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 7(32), 28229–28242. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chen, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

Scientific Research Publishing. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Open Journal of Microphysics, 8, 1-18. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Al-Okbi, A. K. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Open Chemistry, 18(1), 1018-1028. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Columbia University. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

Sources

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

Introduction: The Strategic Importance of 8-Bromo-2-phenylquinoline

An In-depth Technical Guide to 8-Bromo-2-phenylquinoline

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure," a framework that consistently appears in biologically active and functionally significant molecules.[1][2] this compound (C₁₅H₁₀BrN) is a highly functionalized derivative within this class, distinguished by the strategic placement of a bromine atom at the C-8 position and a phenyl group at the C-2 position. This specific arrangement is not arbitrary; it imbues the molecule with a unique combination of steric and electronic properties, making it a valuable and versatile intermediate for chemical synthesis.

The phenyl group can influence the molecule's interaction with biological targets, such as in the development of broad-spectrum anti-coronavirus agents where the 2-phenylquinoline scaffold has shown promise.[3] Concurrently, the bromine atom serves as a highly effective reactive handle. It is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in drug discovery.[4][5] This allows for the systematic and efficient introduction of diverse molecular fragments at the 8-position, enabling researchers to build libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core physical and chemical properties, synthetic utility, and potential applications of this compound for professionals engaged in advanced chemical research.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. While some experimental data for this compound is not widely published, its characteristics can be reliably inferred from its structure and data from closely related analogues.

Physical and Chemical Data Summary

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871507-80-1 | [6][7] |

| Molecular Formula | C₁₅H₁₀BrN | [6][7] |

| Molecular Weight | 284.16 g/mol | [6] |

| Appearance | Inferred to be a solid at room temperature | [8][9] |

| Solubility | Predicted to have low aqueous solubility but good solubility in common organic solvents like DCM, THF, and DMSO. | [10] |

| Storage Conditions | Store sealed in a dry environment at room temperature. | [6] |

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum would show a complex series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). Distinct signals would correspond to the protons on the phenyl ring and the quinoline core. The protons adjacent to the bromine atom and the nitrogen atom would be expected to show characteristic shifts.

-

¹³C NMR: The spectrum would display 15 distinct carbon signals (unless there is accidental overlap). The carbon atom attached to the bromine (C-8) would be significantly influenced by the halogen's electronegativity.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 283 and 285. This pattern is a definitive indicator of a monobrominated compound.[11]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline and phenyl rings (approx. 1500-1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).[9]

-

Synthesis and Chemical Reactivity

The utility of this compound is intrinsically linked to its synthesis and subsequent chemical reactivity.

Synthetic Pathways

While numerous methods exist for quinoline synthesis, the construction of 2-phenylquinolines is often achieved via multicomponent reactions or classic named reactions like the Friedländer synthesis. A general approach involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as acetophenone.

A logical workflow for the preparation and validation of this compound is outlined in the diagram below.

Caption: Logical workflow for the synthesis, purification, and application of this compound.

Core Reactivity: The Role of the Bromine Atom

The true synthetic power of this compound lies in the reactivity of the C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[5]

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.[4]

-

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling : Reaction with alkenes.

This reactivity makes this compound an ideal intermediate for generating a diverse library of analogues for screening in drug discovery and for creating novel functional materials.

Applications in Research and Drug Development

The structural features of this compound position it as a key building block in several high-impact research areas.

Medicinal Chemistry and Drug Discovery

The quinoline nucleus is a cornerstone of pharmaceutical development, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][12]

-

Scaffold for Kinase Inhibitors : The quinolinone core, often derived from quinolines, is a privileged structure for designing kinase inhibitors used in oncology.[4] The ability to functionalize the 8-position of this compound allows for extensive SAR studies to optimize potency and selectivity against specific cancer-related kinases.

-

Antiviral Agents : The 2-phenylquinoline scaffold has been identified as a promising starting point for developing broad-spectrum inhibitors of coronaviruses.[3] Using this compound as a precursor enables the synthesis of novel derivatives to probe and enhance this antiviral activity.

-

Neuroprotective Agents : 8-Hydroxyquinoline derivatives, which can be synthesized from their bromo-precursors, are well-known for their role as metal chelators and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12]

The following diagram illustrates the Suzuki-Miyaura coupling, a key application of this compound in building molecular complexity for drug discovery.

Caption: Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the diversification of this compound.

Objective: To synthesize an 8-aryl-2-phenylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-2-phenylquinoline.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromoquinolines should be used to guide handling procedures.

-

Hazards: Bromoquinolines are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Some related compounds are classified as harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[15]

-

First Aid:

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed synthetic intermediate that offers significant advantages to researchers in drug discovery and materials science. Its stable quinoline core, combined with a versatile bromine handle, provides a robust platform for generating molecular diversity through reliable and high-yield cross-coupling reactions. As the demand for novel therapeutics and functional materials continues to grow, the utility of well-designed building blocks like this compound will undoubtedly play a critical role in driving innovation.

References

- Vertex AI Search. 871507-80-1 | this compound.

- Sigma-Aldrich. 8-Bromo-4-hydroxy-2-phenylquinoline.

- National Institutes of Health (NIH). 8-Bromo-2-methylquinoline - PMC.

- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.

- ChemicalBook. 8-Bromoquinoline synthesis.

- ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....

- SINFOO. Products - Lab Chemicals - this compound.

- PubChem. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030.

- BenchChem. Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.

- Fisher Scientific.

- Chem-Impex. 8-Bromo-2-methylquinoline.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- BenchChem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

- Fisher Scientific.

- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- BenchChem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

- BenchChem. Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide.

- ChemicalBook. 8-BROMO-4-HYDROXY-2-PHENYLQUINOLINE CAS#: 927800-73-5.

- ChemicalBook. 8-BROMO-4-HYDROXY-2-PHENYLQUINOLINE | 927800-73-5.

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- MDPI. Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as.

- BenchChem. Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis.

- ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)....

- BenchChem. 8-Bromo-2-methylquinolin-4-ol | 1201-08-7.

- LookChem. Cas 2005-43-8,2-Bromoquinoline.

- National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

- National Institutes of Health (NIH). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC.

- BenchChem. biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.

- Chemistry Steps.

- National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

- U.S. Geological Survey.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. sinfoochem.com [sinfoochem.com]

- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Solubility of 8-Bromo-2-phenylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of 8-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile in common organic solvents. The narrative synthesizes theoretical principles with actionable, field-proven experimental protocols, enabling users to generate reliable and reproducible solubility data essential for advancing research and development objectives.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a cornerstone property that influences a compound's journey from the laboratory bench to its final application. For a potential therapeutic agent, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for purification, formulation, and various synthetic transformations.[1] this compound, a derivative of the versatile quinoline scaffold, presents a structural motif found in numerous biologically active molecules.[2] Its solubility profile is therefore of paramount importance for any application. This guide will delve into the theoretical underpinnings of its expected solubility and provide a detailed methodology for its empirical determination.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₅H₁₀BrN

-